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Compound of Interest

Compound Name: 7-Octyn-1-ol

Cat. No.: B141416 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the

bifunctional molecule 7-Octyn-1-ol, a valuable building block in organic synthesis and drug

discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further research and development.

Spectroscopic Data Summary
The empirical formula for 7-Octyn-1-ol is C₈H₁₄O, with a molecular weight of 126.20 g/mol .

The following tables summarize the key spectral data obtained from standard spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

3.64 t 6.6 2 H-1

2.18 td 7.0, 2.7 2 H-6

1.94 t 2.7 1 H-8

1.57 p 6.8 2 H-2

1.52 p 7.2 2 H-5

1.39 p 3.4 2 H-3

1.39 p 3.4 2 H-4

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Carbon Atom

84.5 C-7

68.1 C-8

62.9 C-1

32.6 C-2

28.6 C-5

28.3 C-4

25.4 C-3

18.3 C-6

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3332 Strong, Sharp O-H Stretch (Alcohol)

3295 Strong, Sharp ≡C-H Stretch (Alkyne)

2936 Strong C-H Stretch (sp³)

2860 Medium C-H Stretch (sp³)

2118 Weak C≡C Stretch (Alkyne)

1463 Medium C-H Bend (CH₂)

1058 Strong C-O Stretch (Primary Alcohol)

631 Strong, Broad ≡C-H Bend (Alkyne)

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

126 5 [M]⁺ (Molecular Ion)

108 15 [M-H₂O]⁺

95 30 [C₇H₁₁]⁺

81 100 [C₆H₉]⁺ (Base Peak)

67 85 [C₅H₇]⁺

55 70 [C₄H₇]⁺

41 90 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 7-Octyn-1-ol was prepared by dissolving approximately 5-10 mg of the neat liquid

in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C

NMR spectra were acquired on a JEOL ECA-500 spectrometer. For ¹H NMR, the spectrum was

recorded with a pulse angle of 45°, a spectral width of 8000 Hz, and a relaxation delay of 5

seconds. For ¹³C NMR, a proton-decoupled spectrum was obtained with a pulse angle of 30°, a

spectral width of 25000 Hz, and a relaxation delay of 2 seconds. The data was processed using

Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm

for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a JASCO FT/IR-4100 spectrometer. A thin film of the

neat liquid sample of 7-Octyn-1-ol was prepared by placing a drop of the compound between

two potassium bromide (KBr) plates. The sample was then placed in the spectrometer's sample

holder. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹. A

background spectrum of the clean KBr plates was acquired prior to the sample analysis and

was automatically subtracted from the sample spectrum to minimize interference from

atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
Mass spectral analysis was performed on a JEOL JMS-T100GCV instrument using electron

ionization (EI). A dilute solution of 7-Octyn-1-ol in dichloromethane was injected into the gas

chromatograph (GC) equipped with a capillary column. The GC was operated with an

appropriate temperature program to ensure the separation and elution of the compound. The

eluted compound was then introduced into the ion source of the mass spectrometer, which was

maintained at 200°C. The sample was ionized with a 70 eV electron beam. The resulting

fragments were separated by a time-of-flight (TOF) mass analyzer, and the mass spectrum was

recorded over a mass-to-charge ratio (m/z) range of 20-200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 7-Octyn-1-ol.
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Spectroscopic Analysis Workflow for 7-Octyn-1-ol
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Octyn-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141416#spectral-data-for-7-octyn-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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